The synthesis of bisantrene dihydrochloride involves several steps, typically starting from simpler organic compounds. A common method includes the treatment of BISA-001 with lead(IV) acetate in acetic acid, leading to the formation of BISA-002. This step is crucial as it sets the foundation for further chemical modifications that yield the final compound.
Key parameters in the synthesis include:
Bisantrene dihydrochloride has a molecular formula of C22H22N8·2HCl and a molar mass of approximately 398.474 g/mol. The structure features:
The compound's three-dimensional conformation allows it to fit snugly between DNA bases, which is critical for its function as an intercalator.
Bisantrene dihydrochloride participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of bisantrene dihydrochloride involves multiple pathways:
Bisantrene dihydrochloride exhibits unique physical and chemical properties:
Key data points include:
Bisantrene dihydrochloride has several important applications in medical science:
Bisantrene dihydrochloride (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride) emerged in the 1970s from Lederle Laboratories (a division of American Cyanamid) as a strategic effort to develop anthracycline alternatives with reduced cardiotoxicity [1] [3]. Over 50 clinical trials in the 1980s evaluated its efficacy in >1,500 patients, demonstrating activity against acute myeloid leukemia (AML), breast cancer, and ovarian cancer [1] [9]. Despite approval in France in 1988 for relapsed/refractory (R/R) AML, bisantrene was never commercialized due to pharmaceutical challenges, primarily poor aqueous solubility complicating intravenous delivery [1] [3]. Corporate mergers in the 1990s further sidelined development.
The compound experienced a significant renaissance starting in 2019. Researchers at City of Hope Hospital identified bisantrene (codenamed "CS1") as the most potent inhibitor of Fat Mass and Obesity-associated protein (FTO) from a screen of 260,000 compounds [1] [3]. FTO, an m6A RNA demethylase, plays a key role in cancer stem cell maintenance and immune evasion. This discovery, published in 2020, revealed a novel epigenetic mechanism beyond its classical DNA-damaging effects [3]. Concurrently, Race Oncology secured exclusive global rights to City of Hope’s FTO-related patents and spearheaded renewed clinical evaluation [1]. Recent Phase I/II trials at Sheba Medical Center (Israel) in heavily pretreated R/R AML patients reported a 40% overall response rate (ORR) with bisantrene monotherapy and similar efficacy in triple-agent combinations, leading to successful bone marrow transplants in several cases [1] [3] [5].
Table 1: Key Milestones in Bisantrene Development
Era | Key Event | Significance |
---|---|---|
1970s | Synthesis by Lederle Laboratories | Designed as a less cardiotoxic anthracycline analog |
1980s | >50 clinical trials (>1,500 patients) | Demonstrated efficacy in AML, breast cancer, ovarian cancer |
1988 | Approval in France for R/R AML | Never marketed due to formulation challenges |
2019-2020 | Identification as potent FTO inhibitor (City of Hope) | Novel epigenetic mechanism of action discovered |
2020-2023 | Phase II trials in R/R AML (Israel) | 40% ORR in heavily pretreated patients, bridging to transplant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7